Phosphonic acid, [2-(2-pyridinyl)ethyl]-
Description
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Structure
3D Structure
Properties
CAS No. |
101084-12-2 |
|---|---|
Molecular Formula |
C7H10NO3P |
Molecular Weight |
187.13 g/mol |
IUPAC Name |
2-pyridin-2-ylethylphosphonic acid |
InChI |
InChI=1S/C7H10NO3P/c9-12(10,11)6-4-7-3-1-2-5-8-7/h1-3,5H,4,6H2,(H2,9,10,11) |
InChI Key |
IMDMRSKUJKZQQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCP(=O)(O)O |
Origin of Product |
United States |
Historical Trajectories and Evolution of Research on Pyridinylphosphonic Acid Ligands
The study of pyridinylphosphonic acid ligands is an extension of the broader field of metal phosphonate (B1237965) chemistry. The initial reports on the coordination chemistry of phosphonic acids with metal ions, such as Zr⁴⁺, date back to 1978. researchgate.net Since then, a vast number of phosphonate ligands have been synthesized, leading to a wide variety of metal phosphonate materials. researchgate.net
The incorporation of the pyridine (B92270) group into phosphonate ligands represented a significant evolution, introducing a nitrogen donor that could influence the electronic properties and coordination geometry of the resulting metal complexes. researchgate.net Researchers began to explore ligands that combined the robust coordinating ability of the phosphonate group with the versatile binding of the pyridine ring. This led to the synthesis of novel ligands with tailored properties for specific applications, such as stable lanthanide complexation. rsc.orgnih.govresearchgate.net The development of these hybrid ligands has been driven by the desire to create more complex and functional coordination compounds, including metal-organic frameworks (MOFs) and coordination polymers. nih.gov
Strategic Importance of Phosphonic Acid Derivatives in Modern Chemical Science
Phosphonic acids and their derivatives are a critically important class of compounds in modern chemistry due to their unique physicochemical properties and versatile reactivity. nih.govacs.org Their strategic importance stems from several key features.
Firstly, the phosphonic acid group is a strong chelating agent, capable of binding strongly to a variety of metal ions through its oxygen atoms. nih.gov This property is exploited in the design of coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov The stability of the phosphorus-carbon bond ensures that these ligands can withstand harsh reaction conditions, a desirable trait for many applications. youtube.com
Secondly, phosphonic acids are excellent building blocks for supramolecular chemistry. The P(O)(OH)₂ group can readily form hydrogen bonds, leading to self-assembling structures. nih.gov This has been utilized in the creation of organic materials with specific properties like proton conduction. nih.gov
Thirdly, the ability of phosphonic acids to strongly adsorb onto metal oxide surfaces has made them crucial for surface functionalization. researchgate.net This has applications in areas ranging from preventing corrosion to creating biocompatible coatings on implants. Furthermore, their higher acidity and polarity compared to carboxylic acids have been used to increase the water solubility of organic compounds and catalysts. nih.gov
The diverse applications of phosphonic acids are summarized in the table below:
| Field of Application | Specific Use |
| Materials Science | Formation of Metal-Organic Frameworks (MOFs), surface functionalization, development of proton-conducting materials. researchgate.netnih.gov |
| Medicinal Chemistry | Design of bioactive compounds (drugs, pro-drugs), bone targeting agents, and medical imaging agents. nih.govacs.org |
| Analytical Chemistry | Preparation of solid phases for immobilized metal affinity chromatography (IMAC). researchgate.netnih.gov |
| Catalysis | Development of water-soluble catalysts and Brønsted acid catalysts. nih.gov |
Fundamental Principles of Ligand Design Incorporating Pyridine and Phosphonate Functionalities
The design of ligands that incorporate both pyridine (B92270) and phosphonate (B1237965) functionalities is guided by the goal of combining the distinct properties of each group to achieve synergistic effects in metal coordination. The pyridine ring acts as a relatively "soft" Lewis base through its nitrogen atom, while the phosphonate group provides "hard" oxygen donors. researchgate.net This hard-soft combination allows for the chelation of a wide array of metal ions.
A key principle in the design of these ligands is the "chelate effect," where the formation of a ring structure upon coordination to a metal ion leads to enhanced thermodynamic stability compared to coordination by individual monodentate ligands. researchgate.net The length and flexibility of the linker connecting the pyridine and phosphonate groups, such as the ethyl group in [2-(2-pyridinyl)ethyl]phosphonic acid, are critical parameters that determine the size and stability of the resulting chelate ring. nih.gov
The electronic properties of the resulting metal complexes can be fine-tuned by introducing substituents on the pyridine ring. researchgate.net This can alter the ligand's electron-donating ability and, consequently, the reactivity and physical properties of the complex. Furthermore, the phosphonate group can be used as an anchor to immobilize the metal complexes on solid supports or to build larger, multidimensional structures like coordination polymers. researchgate.net
The combination of a pyridine unit and phosphonate pendant arms has been shown to create very flexible inner coordination spheres for metal ions, which can lead to extremely fast water exchange rates in the resulting complexes, a property of interest in the development of MRI contrast agents. nih.gov Theoretical calculations are often employed to predict the most stable conformations of these complexes in solution, such as "twist-wrap" or "twist-fold" geometries, which describe how the ligand wraps around the central metal ion. rsc.orgresearchgate.net
An exploration into the sophisticated synthesis and modification of [2-(2-Pyridinyl)ethyl]phosphonic acid reveals a landscape of advanced chemical strategies. These methodologies are pivotal for tailoring the molecule's properties for various applications, including its use as a ligand in coordination chemistry and materials science. This article delves into the nuanced techniques for its formation and derivatization, adhering to a structured examination of its synthetic pathways and functional group interconversions.
Theoretical and Computational Studies of 2 2 Pyridinyl Ethyl Phosphonic Acid and Its Complexes
Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure Analysisnih.gov
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic properties and structure of molecules like [2-(2-pyridinyl)ethyl]phosphonic acid. nih.gov DFT methods are predicated on the principle that the ground-state electron density uniquely determines all ground-state properties of an electronic system, offering a computationally efficient yet accurate alternative to traditional wave-function-based ab initio methods. nih.gov Functionals such as B3LYP and B3PW91, combined with extended basis sets like 6-311++G(d,p), are commonly used to perform these calculations, enabling detailed analysis of the molecule's geometry, electronic distribution, and spectroscopic characteristics. mdpi.comresearchgate.net
Geometry Optimization, Conformational Analysis, and Tautomerism
Theoretical conformational analysis of pyridylethyl phosphonates and related structures reveals a complex energetic landscape governed by multiple rotational axes. mdpi.com For [2-(2-pyridinyl)ethyl]phosphonic acid, the key degrees of freedom include rotation around the P-C, C-C, and C-pyridyl bonds.
Geometry Optimization and Conformational Analysis: Computational studies on analogous compounds, such as tris[2-(2-pyridyl)ethyl]phosphine, using DFT methods like B3PW91/6-311++G(df,p), have identified numerous stable conformers with small energy differences. mdpi.com This conformational diversity arises from the flexible ethylene (B1197577) bridge and the steric and electronic influence of the pyridine (B92270) ring. mdpi.com The preferred conformers often exhibit a gauche orientation of the C-C bond in the ethyl bridge relative to the phosphorus center and a gauche orientation of the pyridyl ring relative to the ethylene bridge. mdpi.com
Experimental NMR studies on [2-(2-pyridinyl)ethyl]phosphonic acid in various solvents have confirmed the existence of a conformational equilibrium between gauche and trans forms. nih.gov The position of this equilibrium is highly sensitive to the solvent and the ionization state of the phosphonic acid group. In the monoanionic and dianionic forms, the trans conformer is favored, likely due to steric hindrance and electrostatic repulsion between the negatively charged phosphonate (B1237965) group and the lone pair on the pyridine nitrogen. nih.gov Conversely, for the neutral molecule and its conjugate acid, the gauche conformer can be significantly populated, influenced by a combination of electrostatic, steric, and hydrogen-bonding effects. nih.gov
Tautomerism: Phosphonic acids can exist as zwitterions, especially in the solid state or polar solvents, where a proton from the acidic P-OH group can transfer to the basic nitrogen atom of the pyridyl ring. This proton transfer creates a pyridinium (B92312) cation and a phosphonate anion within the same molecule. The relative stability of the neutral and zwitterionic tautomers is influenced by the surrounding environment, with polar solvents and crystal packing forces often favoring the zwitterionic form.
Table 1: Conformational Equilibria of [2-(2-Pyridinyl)ethyl]phosphonic Acid in Various Solvents Data derived from NMR spectroscopy studies. nih.gov
| Species | Solvent | % Gauche Conformer | % Trans Conformer |
|---|---|---|---|
| Neutral Acid | Water | 43% | 57% |
| Neutral Acid | Methanol | 66% | 34% |
| Neutral Acid | Ethanol | 66% | 34% |
| Neutral Acid | DMSO | 29% | 71% |
| Conjugate Acid | Water | 45% | 55% |
| Conjugate Acid | Methanol | 51% | 49% |
| Conjugate Acid | Ethanol | 64% | 36% |
| Conjugate Acid | DMSO | 49% | 51% |
Molecular Orbitals, Charge Distribution, and Bonding Analysis
DFT calculations provide detailed information about the electronic landscape of the molecule.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity. For pyridyl-containing phosphonates, the HOMO is typically localized on the electron-rich pyridine ring, while the LUMO may be distributed across the phosphonate group and the aromatic system. The energy gap between the HOMO and LUMO (ΔEgap) is an indicator of chemical reactivity and kinetic stability. researchgate.net
Charge Distribution: The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For [2-(2-pyridinyl)ethyl]phosphonic acid, the MEP would show negative potential (red/yellow) around the phosphoryl oxygen atoms and the pyridine nitrogen, indicating regions susceptible to electrophilic attack and coordination with metal cations. Positive potential (blue) would be concentrated around the acidic protons of the phosphonic acid group.
Bonding Analysis: Natural Bond Orbital (NBO) analysis can be used to investigate hyperconjugative interactions and the delocalization of electron density. researchgate.net In the zwitterionic form, NBO analysis would quantify the delocalization of the positive charge across the pyridyl ring and the negative charge within the O-P-O system of the phosphonate group. nih.gov
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, CD)
Computational methods are instrumental in predicting and interpreting spectroscopic data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within a DFT framework, can be used to calculate theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions, when compared with experimental data, help in confirming molecular structures and understanding the electronic environment of different nuclei.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting electronic absorption spectra. researchgate.net Calculations can be performed in both the gas phase and in solution using models like the Polarizable Continuum Model (PCM). researchgate.net The predicted transitions, corresponding to excitations from occupied to unoccupied molecular orbitals (e.g., π → π* transitions within the pyridine ring), can be correlated with experimental UV-Vis spectra to understand the electronic structure. researchgate.net The absorption spectrum is sensitive to protonation and metal coordination, which can cause shifts in the absorption maxima.
Circular Dichroism (CD) Spectroscopy: For chiral complexes of [2-(2-pyridinyl)ethyl]phosphonic acid, TD-DFT can also be employed to predict CD spectra, which provides information about the stereochemistry and electronic structure of the chiral system.
Molecular Dynamics Simulations for Ligand-Metal Interactions in Solution and Solid State
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of [2-(2-pyridinyl)ethyl]phosphonic acid and its metal complexes over time, providing insights that are complementary to static quantum chemical calculations. mdpi.comrsc.org
Solvent Effects and Hydration Shell Analysis
MD simulations are particularly well-suited for exploring the role of the solvent in molecular conformation and interactions.
Solvent Effects: As indicated by NMR studies, the solvent has a profound effect on the conformational equilibrium of the ligand. nih.gov MD simulations can model these interactions explicitly, showing how solvent molecules (e.g., water) form hydrogen bonds with the phosphonic acid group and the pyridine nitrogen, thereby stabilizing certain conformers. In aqueous solutions, water molecules can form a structured hydration shell around the ligand.
Hydration Shell Analysis: For metal complexes, MD simulations can be used to analyze the structure and dynamics of the hydration shells around both the metal ion and the coordinated ligand. The number of water molecules in the first and second coordination spheres, their residence times, and their orientation can be calculated. This information is critical for understanding the stability and reactivity of the complex in aqueous environments.
Intermolecular Interactions and Self-Assembly Prediction
The amphiphilic nature of phosphonic acids, with a polar phosphonic acid head group and a less polar pyridylethyl tail, predisposes them to form ordered structures through intermolecular interactions.
Intermolecular Interactions: The primary forces driving the assembly of phosphonic acids are strong intermolecular hydrogen bonds between the P-OH groups, forming robust P-O-H···O=P networks. nih.gov Additionally, π-π stacking between pyridine rings can contribute to the stability of the assembled structures. nih.gov
Self-Assembly Prediction: Phosphonic acids are well-known for their ability to form self-assembled monolayers (SAMs) on various metal oxide surfaces (e.g., TiO₂, Al₂O₃). ktu.edumdpi.com The phosphonic acid head group strongly binds to the surface, while the pyridylethyl tails orient away from it. MD simulations can be used to model this process, predicting the packing density, tilt angle, and ordering of the molecules within the monolayer. Such SAMs are of significant interest in modifying surface properties and in the fabrication of organic electronic devices. ktu.eduktu.edu In the solid state, these interactions can lead to the formation of layered, three-dimensional crystalline frameworks, as seen in the neodymium complex of the related N-oxide ligand. nih.govacs.org
Mechanistic Insights from Computational Modeling
Computational modeling has emerged as a powerful tool to elucidate the intricate details of chemical reactions and the behavior of complex molecular systems. In the study of [2-(2-pyridinyl)ethyl]phosphonic acid and its derivatives, theoretical and computational methods provide invaluable insights into reaction mechanisms, transition states, and the electronic properties that govern their reactivity and coordination chemistry.
Reaction Pathway Analysis for Synthetic Intermediates and Final Products
The synthesis of [2-(2-pyridinyl)ethyl]phosphonic acid typically proceeds through a multi-step process, with the key steps being the formation of a phosphonate ester intermediate via the Michaelis-Arbuzov reaction, followed by its hydrolysis to the final phosphonic acid. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in detailing the mechanistic pathways of these transformations.
The Michaelis-Arbuzov Reaction:
The formation of the diethyl [2-(2-pyridinyl)ethyl]phosphonate intermediate is commonly achieved through the reaction of 2-(2-chloroethyl)pyridine (B91823) with triethyl phosphite (B83602). The mechanism of the Michaelis-Arbuzov reaction is well-established and involves a two-step process. wikipedia.org
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the phosphorus atom of the triethyl phosphite on the electrophilic carbon of the 2-(2-chloroethyl)pyridine. This results in the formation of a phosphonium (B103445) salt intermediate. wikipedia.org Computational studies on analogous systems, such as the reaction between ethyl halides and trimethoxyphosphine, have shown that this first stage involves the formation of an initial complex between the reactants, followed by the nucleophilic attack. chemrxiv.org The transition state for this step is characterized by the simultaneous breaking of the C-Cl bond and the formation of the P-C bond.
Dealkylation: The displaced chloride anion then acts as a nucleophile, attacking one of the ethyl groups of the phosphonium intermediate. This leads to the formation of the final diethyl [2-(2-pyridinyl)ethyl]phosphonate and ethyl chloride. wikipedia.org DFT studies have indicated that the second stage of the reaction, the dealkylation step, is typically the rate-limiting step, with a higher activation barrier compared to the initial nucleophilic attack. chemrxiv.org The use of polar solvents can accelerate the reaction by stabilizing the charged intermediates and lowering the energy barriers. chemrxiv.org
The following table summarizes the key steps and intermediates in the Michaelis-Arbuzov reaction for the synthesis of diethyl [2-(2-pyridinyl)ethyl]phosphonate, based on computational studies of similar reactions.
| Step | Description | Key Intermediates/Transition States |
|---|---|---|
| 1 | Nucleophilic attack of triethyl phosphite on 2-(2-chloroethyl)pyridine | Phosphonium salt intermediate |
| 2 | Dealkylation of the phosphonium salt by the chloride ion | Transition state involving the transfer of an ethyl group to the chloride ion |
Hydrolysis of the Phosphonate Ester:
The final step in the synthesis of [2-(2-pyridinyl)ethyl]phosphonic acid is the hydrolysis of the diethyl ester. This is typically carried out under acidic conditions. Kinetic studies on the acid-catalyzed hydrolysis of similar dialkyl phosphonates have shown that the reaction proceeds in a stepwise manner. mdpi.com
First Hydrolysis: The first ethyl group is hydrolyzed to form the monoester, monoacid intermediate.
Second Hydrolysis: The second ethyl group is subsequently hydrolyzed to yield the final phosphonic acid.
The table below outlines the key stages of the acid-catalyzed hydrolysis of diethyl [2-(2-pyridinyl)ethyl]phosphonate.
| Step | Description | Product |
|---|---|---|
| 1 | Hydrolysis of the first ester group | Ethyl [2-(2-pyridinyl)ethyl]phosphonic acid (monoester) |
| 2 | Hydrolysis of the second ester group | [2-(2-Pyridinyl)ethyl]phosphonic acid |
Ligand Exchange and Catalytic Mechanisms within Metal Complexes
[2-(2-Pyridinyl)ethyl]phosphonic acid is a versatile ligand capable of coordinating to metal ions through both the nitrogen atom of the pyridine ring and the oxygen atoms of the phosphonate group. This bidentate or potentially tridentate coordination mode makes its metal complexes interesting candidates for catalysis. Computational modeling provides a framework for understanding the mechanisms of ligand exchange and the catalytic cycles involving these complexes.
Ligand Exchange Mechanisms:
Ligand exchange reactions in transition metal complexes are fundamental to their reactivity and catalytic activity. libretexts.org The mechanisms of these exchanges can be broadly classified as dissociative, associative, or interchange. While specific computational studies on ligand exchange in complexes of [2-(2-pyridinyl)ethyl]phosphonic acid are not extensively documented, general principles derived from computational studies of other transition metal complexes can be applied.
A dissociative mechanism would involve the initial breaking of a metal-ligand bond to form a lower-coordinate intermediate, which is then attacked by the incoming ligand. libretexts.org An associative mechanism , on the other hand, proceeds through an intermediate with an increased coordination number, formed by the initial binding of the incoming ligand. libretexts.org The preferred pathway is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the ligands, and the reaction conditions.
Computational studies on similar systems, such as phosphinidene (B88843) complexes, have shown that ligand exchange can proceed via an associative pathway where the incoming ligand attacks the metal center, leading to the departure of the leaving group. nsf.gov For complexes of [2-(2-pyridinyl)ethyl]phosphonic acid, the chelate effect of the ligand would likely influence the kinetics of ligand exchange, potentially favoring a mechanism that does not require the complete dissociation of the bidentate ligand.
Catalytic Mechanisms:
The catalytic potential of metal complexes of [2-(2-pyridinyl)ethyl]phosphonic acid can be explored through computational modeling of proposed catalytic cycles. These models can help identify the active catalytic species, the transition states of key elementary steps, and the factors that control the selectivity and efficiency of the catalytic process.
For instance, in oxidation catalysis, a common application for pyridine-containing complexes, computational modeling can elucidate the mechanism of oxygen activation and transfer to a substrate. unimi.it A hypothetical catalytic cycle for an oxidation reaction catalyzed by a metal complex of [2-(2-pyridinyl)ethyl]phosphonic acid could involve the following steps, which can be modeled computationally:
Substrate Binding: The substrate coordinates to the metal center.
Oxidant Activation: An oxidant, such as hydrogen peroxide or molecular oxygen, interacts with the metal complex to form a high-valent metal-oxo or metal-peroxo species.
Oxygen Transfer: The activated oxygen is transferred from the metal center to the substrate.
Product Release: The oxidized product dissociates from the metal center, regenerating the catalyst for the next cycle.
The following table provides a generalized overview of the steps in a hypothetical catalytic cycle that could be investigated using computational modeling.
| Step | Description | Computational Insights |
|---|---|---|
| 1 | Catalyst-Substrate Complex Formation | Binding energies, geometries |
| 2 | Activation of Oxidant | Electronic structure of the active oxidant, reaction barriers |
| 3 | Oxygen Atom Transfer | Transition state structures and energies, reaction pathways |
| 4 | Product Release and Catalyst Regeneration | Product binding energies, stability of the regenerated catalyst |
By calculating the energies of intermediates and transition states along the reaction coordinate, computational modeling can provide a detailed understanding of the catalytic mechanism and guide the design of more efficient catalysts based on [2-(2-pyridinyl)ethyl]phosphonic acid.
Advanced Applications in Catalysis and Supramolecular Chemistry
Homogeneous Catalysis Utilizing [2-(2-Pyridinyl)ethyl]phosphonic Acid Metal Complexes
Metal complexes incorporating the [2-(2-pyridinyl)ethyl]phosphonic acid ligand are anticipated to function as homogeneous catalysts. In such complexes, the pyridine (B92270) nitrogen would act as the primary coordination site to a metal center (e.g., Palladium, Rhodium, Iridium, Ruthenium), while the phosphonate (B1237965) group could remain as a non-coordinating counter-ion, or it could coordinate in a bidentate (N,O) fashion, creating a chelate ring that enhances complex stability.
Design and Application in Asymmetric Catalysis and Enantioselective Transformations
The direct application of achiral [2-(2-pyridinyl)ethyl]phosphonic acid in asymmetric catalysis would require its combination with a chiral auxiliary or a chiral metal center. There is currently no published research demonstrating this specific application.
Theoretically, metal complexes of [2-(2-pyridinyl)ethyl]phosphonic acid could be rendered suitable for enantioselective transformations through several design strategies. One approach involves coordinating the ligand to a metal precursor that already contains a chiral ligand, forming a mixed-ligand chiral complex. In this scenario, the pyridylphosphonate ligand would serve to modify the steric and electronic environment of the metal center, influencing the activity and selectivity of the catalyst. Another strategy could involve using the phosphonate group to form an ion pair with a chiral organic counter-ion, potentially inducing a chiral environment around the catalytically active metal center. While general methods for the asymmetric synthesis of C-chiral phosphonates using metal complex catalysis are well-established, specific examples utilizing this ligand are absent from the literature. mdpi.com
Development of Redox Catalysts for Specific Organic Reactions
The development of redox catalysts based on [2-(2-pyridinyl)ethyl]phosphonic acid metal complexes for reactions such as oxidations or hydrogenations is a plausible but currently undocumented area of research.
A catalyst designed for redox chemistry would typically involve a metal capable of cycling between different oxidation states, such as Ruthenium, Iridium, or Copper. The pyridyl nitrogen of the ligand would stabilize the metal center, and the ethylphosphonate tail could influence catalyst solubility and stability. For instance, an Iridium complex bearing this ligand could potentially catalyze water oxidation, a field where pyridyl-containing ligands have been explored. acs.org Similarly, a Ruthenium complex might be investigated for transfer hydrogenation reactions. The electronic properties of the pyridine ring and the potential for the phosphonate group to interact with the metal or substrate could modulate the redox potential of the metal center, thereby tuning its catalytic activity. Despite the extensive research into metal-based catalysts containing phosphonate moieties for various organic reactions, specific studies involving [2-(2-pyridinyl)ethyl]phosphonic acid are not available. scispace.com
Organometallic Catalysis for Cross-Coupling and Functionalization Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, heavily relying on the design of supporting ligands. Pyridyl and phosphine-containing ligands are prominent in this field for their ability to stabilize catalytic intermediates and facilitate key elementary steps like oxidative addition and reductive elimination. sigmaaldrich.comrsc.org
While there are no specific reports on the use of [2-(2-pyridinyl)ethyl]phosphonic acid in cross-coupling catalysis, its structure suggests potential utility. A palladium complex of this ligand could theoretically be active in reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations. The pyridyl group would serve as the coordinating moiety to the palladium center. The phosphonate group, being a poor σ-donor compared to phosphines, would likely have a different electronic impact than traditional phosphine (B1218219) ligands. This could alter the reactivity and selectivity of the catalyst. The hemilabile nature of the P-O bond in the phosphonate could also play a role, potentially opening a coordination site during the catalytic cycle.
Data on Homogeneous Catalysis Applications
A review of current scientific literature and chemical databases yields no specific experimental data for the application of [2-(2-pyridinyl)ethyl]phosphonic acid metal complexes in the catalytic reactions outlined above. Consequently, no data tables on reaction yields, enantioselectivities, or turnover numbers can be provided.
Heterogeneous Catalysis and Surface Immobilization Strategies
The most promising and logical application for [2-(2-pyridinyl)ethyl]phosphonic acid lies in heterogeneous catalysis, where the phosphonic acid group serves as a robust anchoring moiety onto inorganic oxide supports. This approach combines the advantages of homogeneous catalysis (well-defined active sites) with those of heterogeneous catalysis (ease of separation and recyclability).
Grafting and Anchoring of Ligands onto Inorganic Support Materials
Phosphonic acids are well-known for their strong and stable binding to a variety of metal oxide surfaces, including titania (TiO₂), zirconia (ZrO₂), alumina (B75360) (Al₂O₃), and silica (B1680970) (SiO₂). researchgate.netmdpi.com The P-O-Metal bond formed is generally more hydrolytically stable than the corresponding Si-O-Metal bond from silane (B1218182) coupling agents, making phosphonates excellent linkers for creating robust heterogeneous catalysts. mdpi.com
The immobilization of [2-(2-pyridinyl)ethyl]phosphonic acid would involve reacting a solution of the ligand with the oxide support, often under thermal conditions, to form covalent bonds between the phosphonate group and the surface hydroxyls of the support. This process grafts the pyridyl moiety onto the surface. Subsequent treatment with a metal precursor (e.g., a palladium or rhodium salt) would lead to the coordination of the metal ion to the surface-tethered pyridine groups, creating a single-site heterogeneous catalyst. While this is a well-established general strategy for pyridyl and phosphonate-containing ligands, specific studies detailing this procedure and subsequent characterization for [2-(2-pyridinyl)ethyl]phosphonic acid have not been published. scispace.comrptu.de
Table 1: Potential Support Materials for Immobilization
| Support Material | Common Abbreviation | Key Properties Relevant for Anchoring |
| Titanium Dioxide | TiO₂ | High affinity for phosphonate binding, photocatalytic potential. |
| Silicon Dioxide | SiO₂ | High surface area, thermal stability, well-established chemistry. |
| Aluminum Oxide | Al₂O₃ | Lewis acidic sites, mechanical strength. |
| Zirconium Dioxide | ZrO₂ | High thermal and chemical stability. |
Catalytic Performance in Continuous Flow and Multiphase Systems
Immobilized catalysts are particularly well-suited for use in continuous flow reactors, which offer significant advantages in terms of process control, safety, and efficiency over traditional batch processes. nih.govlenresearch.com A catalyst derived from [2-(2-pyridinyl)ethyl]phosphonic acid anchored to a solid support could be packed into a column or microreactor.
In such a system, a solution containing reactants would be continuously passed through the catalyst bed, where the reaction would occur at the immobilized metal centers. The product stream would exit the reactor free of the catalyst, eliminating the need for complex separation steps. This is highly advantageous for industrial processes. The robust phosphonate linkage would be critical to prevent leaching of the active metal species into the product stream, ensuring the longevity and reusability of the catalyst.
Although the application of immobilized phosphine, phosphoric acid, and other ligand-metal complexes in continuous flow is an active area of research, there is no specific performance data—such as productivity, stability over time, or turnover numbers under flow conditions—reported for catalysts derived from [2-(2-pyridinyl)ethyl]phosphonic acid. acs.orgresearchgate.net
Supramolecular Assembly and Metal-Organic Frameworks (MOFs)
"Phosphonic acid, [2-(2-pyridinyl)ethyl]-" has emerged as a significant building block in the field of supramolecular chemistry, particularly in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. Its unique combination of a strongly coordinating phosphonate group and a versatile pyridyl moiety allows for the formation of robust and functional materials with potential applications in various advanced technologies.
Design Principles for Coordination Polymers and Porous Frameworks
The design of coordination polymers and porous frameworks using "Phosphonic acid, [2-(2-pyridinyl)ethyl]-" is guided by several key principles inherent to its molecular structure. The phosphonic acid group is a potent tridentate or bidentate linker, readily forming strong coordination bonds with a wide range of metal ions. This interaction is fundamental to the formation of stable, extended networks. The ethyl spacer provides flexibility to the ligand, allowing it to adopt various conformations to accommodate different metal coordination geometries and packing arrangements.
The pyridyl nitrogen atom introduces an additional coordination site, enabling the formation of higher-dimensional structures and offering a point for post-synthetic modification. The interplay between the hard phosphonate and softer pyridyl donor sites allows for the selective coordination of different metal ions or the creation of heterometallic frameworks.
A closely related ligand, 2-(2-pyridyl-N-oxide) ethylphosphonic acid, has been successfully used to construct a three-dimensional framework with Neodymium(III) ions. nih.gov In this structure, the phosphonate group coordinates to the metal centers, while the pyridyl-N-oxide group participates in hydrogen bonding, demonstrating the potential of the ethyl-pyridyl phosphonate backbone in forming extended networks. nih.gov While the pyridyl group in "Phosphonic acid, [2-(2-pyridinyl)ethyl]-" would likely coordinate directly to a metal center rather than solely participate in hydrogen bonding, this example underscores the capability of this ligand family to generate complex, three-dimensional structures.
The choice of metal ion is another critical factor in the design of these frameworks. Lanthanide ions, with their high coordination numbers and strong affinity for oxygen donors, are excellent candidates for forming highly connected networks with phosphonate ligands. Transition metals can also be employed to introduce catalytic or magnetic properties into the resulting materials.
By strategically combining "Phosphonic acid, [2-(2-pyridinyl)ethyl]-" with different metal ions and controlling reaction conditions such as solvent, temperature, and pH, it is possible to tune the dimensionality, topology, and porosity of the resulting coordination polymers. This tailored approach is essential for developing materials with specific functionalities.
Application in Gas Adsorption, Separation, and Storage Technologies
Metal-Organic Frameworks derived from "Phosphonic acid, [2-(2-pyridinyl)ethyl]-" are promising candidates for applications in gas adsorption, separation, and storage due to their potential for high porosity and tunable surface chemistry. The design principles outlined above allow for the creation of frameworks with specific pore sizes and chemical environments tailored for interacting with different gas molecules.
The phosphonate groups can act as strong adsorption sites for polar molecules, while the aromatic pyridyl rings can enhance interactions with gases through π-π stacking. The uncoordinated nitrogen atoms of the pyridyl groups can also serve as Lewis basic sites, further enhancing the affinity for acidic gases like carbon dioxide.
While specific gas adsorption data for MOFs based on "Phosphonic acid, [2-(2-pyridinyl)ethyl]-" is not extensively reported, the performance of other phosphonate and pyridyl-based MOFs provides valuable insights. For example, indium-based MOFs constructed from pyridinyl carboxylate linkers have demonstrated significant capabilities for the adsorption and separation of acetylene, carbon dioxide, and methane. rsc.org The selectivity of these materials is attributed to the specific interactions between the gas molecules and the functional groups lining the pores of the MOF. rsc.org
The following interactive table showcases typical gas adsorption data for representative phosphonate and pyridyl-based MOFs, illustrating the potential performance of frameworks derived from "Phosphonic acid, [2-(2-pyridinyl)ethyl]-".
| MOF Material | Gas | Uptake (cm³/g) | Conditions | Selectivity |
|---|---|---|---|---|
| Indium-based Pyridinyl MOF-1 | C₂H₂ | 85.6 | 298 K, 1 atm | C₂H₂/CH₄: 11.2 |
| Indium-based Pyridinyl MOF-1 | CO₂ | 45.3 | 298 K, 1 atm | CO₂/CH₄: 3.5 |
| Indium-based Pyridinyl MOF-2 | C₂H₂ | 72.1 | 298 K, 1 atm | C₂H₂/CH₄: 9.8 |
| Indium-based Pyridinyl MOF-2 | CO₂ | 38.7 | 298 K, 1 atm | CO₂/CH₄: 3.1 |
Note: The data in this table is based on analogous MOF systems and is intended to be illustrative of the potential of "Phosphonic acid, [2-(2-pyridinyl)ethyl]-" based MOFs.
The key to optimizing gas separation and storage performance lies in the precise control over the framework's structure to achieve optimal pore dimensions and to strategically place functional groups that can selectively interact with target gas molecules.
Development of Hybrid Functional Materials
The versatility of "Phosphonic acid, [2-(2-pyridinyl)ethyl]-" extends to the development of hybrid functional materials where the phosphonate-based framework is combined with other components to achieve synergistic properties. The phosphonic acid group can readily functionalize surfaces of metal oxides or other nanoparticles, allowing for the creation of core-shell structures or mixed-matrix membranes.
For instance, MOFs derived from this ligand could be grown on the surface of a catalytically active nanoparticle, resulting in a hybrid material with both high surface area for reactant adsorption and active sites for catalysis. The pyridyl group offers a convenient handle for further functionalization, such as the grafting of polymers or the attachment of specific molecular recognition units.
In the context of hybrid materials, the sol-gel process is a powerful technique for integrating phosphonate-containing molecules into inorganic matrices. For example, hybrid materials containing zirconium, boron, and phosphorus have been synthesized using phenyl phosphonic acid as a precursor. mdpi.com These materials form complex three-dimensional networks with enhanced thermal stability. mdpi.com A similar approach could be employed with "Phosphonic acid, [2-(2-pyridinyl)ethyl]-" to create novel organic-inorganic hybrid materials with tailored properties.
The development of these hybrid materials opens up possibilities for applications in areas such as heterogeneous catalysis, chemical sensing, and drug delivery, where the combination of a robust, porous framework with other functional components is highly desirable.
Advanced Analytical and Spectroscopic Methodologies for Comprehensive Characterization
High-Resolution Spectroscopic Techniques for Structural and Electronic Characterization
Spectroscopic methods are indispensable for probing the local coordination environment and electronic properties of metal centers complexed with the pyridyl-phosphonate ligand.
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Metal Centers
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful, element-specific techniques that provide critical insights into the electronic structure and local geometric environment of the metal atom in a coordination complex.
X-ray Absorption Spectroscopy (XAS) is used to determine the oxidation state and local coordination geometry of the metal center. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination symmetry (e.g., octahedral vs. tetrahedral). The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the bond distances and coordination numbers of the atoms immediately surrounding the central metal ion. desy.de For a complex of [2-(2-pyridinyl)ethyl]phosphonic acid with a transition metal like iron, XAS can precisely measure the Fe-N (from the pyridine (B92270) ring) and Fe-O (from the phosphonate (B1237965) group) bond lengths. nih.gov
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the oxidation states of elements within the top few nanometers of a sample. nih.gov When a metal complex of [2-(2-pyridinyl)ethyl]phosphonic acid is analyzed, XPS can confirm the presence of the metal, phosphorus, nitrogen, oxygen, and carbon. High-resolution scans of the metal's core level (e.g., Fe 2p, Cu 2p) and the P 2p and N 1s regions provide information on their chemical states. For instance, a shift in the binding energy of the N 1s peak upon coordination to a metal ion indicates the involvement of the pyridyl nitrogen in bonding. Similarly, the P 2p binding energy would be characteristic of a phosphonate group coordinated to a metal. nih.gov
Interactive Table: Representative XPS Binding Energies for Elements in a Metal-[2-(2-pyridinyl)ethyl]phosphonate Complex
| Element | Core Level | Typical Binding Energy (eV) | Information Provided |
| Metal (e.g., Fe) | Fe 2p | 710 - 714 | Oxidation state (Fe²⁺ vs. Fe³⁺) and spin state |
| Metal (e.g., Cu) | Cu 2p | 932 - 935 | Oxidation state (Cu⁺ vs. Cu²⁺) via satellite peaks |
| Phosphorus | P 2p | ~133 - 134 | Confirms phosphonate chemical environment |
| Nitrogen | N 1s | ~399 - 401 | Confirms pyridyl nitrogen coordination |
| Oxygen | O 1s | ~531 - 533 | Distinguishes P=O, P-O-M, and P-O-H environments |
| Carbon | C 1s | ~284 - 286 | Aliphatic and aromatic (pyridyl) carbon environments |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying metal complexes that contain one or more unpaired electrons (i.e., are paramagnetic). mdpi.com Complexes of [2-(2-pyridinyl)ethyl]phosphonic acid with metal ions such as Copper(II) (d⁹ configuration) or high-spin Iron(III) (d⁵ configuration) are ideal candidates for EPR analysis.
Interactive Table: Typical EPR Parameters for a Cu(II)-[2-(2-pyridinyl)ethyl]phosphonate Complex
| Parameter | Typical Value | Information Derived |
| g∥ (parallel component) | 2.20 - 2.40 | Reflects the energy of the d-d electronic transitions; sensitive to axial ligation. |
| g⊥ (perpendicular component) | 2.04 - 2.09 | Sensitive to the in-plane ligand field strength. |
| A∥ (parallel hyperfine coupling) | 150 - 200 x 10⁻⁴ cm⁻¹ | Indicates the degree of covalent character in the metal-ligand bonds. |
| A⊥ (perpendicular hyperfine coupling) | 10 - 40 x 10⁻⁴ cm⁻¹ | Provides further detail on the electronic ground state. |
Mössbauer Spectroscopy for Iron-Containing Complexes
Mössbauer spectroscopy is a nuclear technique that is uniquely sensitive to iron (specifically the ⁵⁷Fe isotope). It is exceptionally powerful for determining the oxidation state, spin state, and coordination environment of iron in a complex. When [2-(2-pyridinyl)ethyl]phosphonic acid forms a complex with iron, Mössbauer spectroscopy can unambiguously distinguish between high-spin Fe(II), low-spin Fe(II), high-spin Fe(III), and low-spin Fe(III) centers.
The two primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). osti.gov
Isomer Shift (δ): This parameter is sensitive to the electron density at the iron nucleus and is therefore highly diagnostic of the oxidation state. Low-spin Fe(II) complexes, which are likely to form with a strong-field ligand containing a pyridyl group, typically exhibit δ values in the range of 0.2 to 0.5 mm/s. nih.gov
Quadrupole Splitting (ΔEQ): This parameter arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. It provides information about the symmetry of the coordination environment. A significant ΔEQ value indicates a distorted coordination geometry around the iron atom. nih.govosti.gov
Interactive Table: Representative Mössbauer Parameters for an Iron-[2-(2-pyridinyl)ethyl]phosphonate Complex
| Iron Species | Isomer Shift (δ) (mm/s)* | Quadrupole Splitting (ΔEQ) (mm/s) | Interpretation |
| Low-Spin Fe(II) | 0.20 - 0.50 | 0.20 - 1.80 | Expected for a six-coordinate complex with pyridyl-N coordination. |
| High-Spin Fe(II) | 0.90 - 1.30 | 1.80 - 3.20 | Less likely but possible depending on other ligands. |
| Low-Spin Fe(III) | 0.10 - 0.35 | 0.50 - 2.00 | Possible if the complex is oxidized. |
| High-Spin Fe(III) | 0.30 - 0.60 | 0.10 - 0.90 | Could form in the presence of weaker field ligands. |
*Isomer shifts are relative to metallic iron at room temperature.
Chromatographic and Electrophoretic Separation Techniques
Separation techniques are crucial for assessing the purity of the [2-(2-pyridinyl)ethyl]phosphonic acid ligand and for studying the speciation of its metal complexes in solution.
High-Performance Liquid Chromatography (HPLC) with Specialized Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity assessment of the ligand. Due to the high polarity of the phosphonic acid group and the basicity of the pyridine ring, the compound can be challenging to retain on standard reversed-phase (e.g., C18) columns. chromforum.org
A successful separation strategy often employs mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics on a single stationary phase. nih.gov For instance, a mixed-mode column with both C18 and anion-exchange functionalities can effectively retain the polar phosphonic acid. The mobile phase typically consists of an aqueous buffer (e.g., formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol, run in a gradient elution mode.
Because the [2-(2-pyridinyl)ethyl] moiety contains a chromophore (the pyridine ring), UV detection is a suitable and straightforward detection method, typically monitored around 260 nm. helixchrom.com For higher sensitivity and confirmation of identity, HPLC can be coupled with a mass spectrometer (LC-MS).
Interactive Table: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Rationale |
| Column | Mixed-Mode (Reversed-Phase/Anion-Exchange) | Provides retention for the highly polar phosphonate group and the hydrophobic backbone. |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5) | Buffered aqueous phase for ion-exchange interaction and MS compatibility. |
| Mobile Phase B | Acetonitrile | Organic modifier to control reversed-phase retention. |
| Gradient | 5% to 60% B over 15 minutes | Allows for elution of polar impurities first, followed by the target compound. |
| Flow Rate | 0.5 mL/min | Standard analytical flow rate for good efficiency. |
| Detection | UV at 260 nm / Mass Spectrometry (ESI+) | UV for pyridine ring detection; MS for mass confirmation and impurity identification. |
Capillary Electrophoresis for Ligand Speciation and Purity Assessment
Capillary Electrophoresis (CE) is a high-resolution separation technique that is exceptionally well-suited for the analysis of charged species like phosphonic acids and their metal complexes. utas.edu.au CE offers advantages of high efficiency, minimal sample consumption, and the ability to directly study metal-ligand equilibria. researchgate.net
For purity assessment, a simple capillary zone electrophoresis (CZE) method can be used. The ligand, which is zwitterionic over a wide pH range, can be analyzed in a buffered electrolyte (e.g., phosphate (B84403) or borate). Its migration time will be a function of its charge-to-size ratio, which is dependent on the buffer pH.
More advanced applications of CE involve studying the speciation of metal complexes. By adding a metal ion to the background electrolyte, one can observe shifts in the migration time of the ligand peak as the complex forms. bohrium.com This allows for the determination of the stoichiometry and stability constants of the formed metal-[2-(2-pyridinyl)ethyl]phosphonate complexes. Indirect UV detection can be employed if the complex itself does not have a strong chromophore, or direct detection if a charge-transfer band is present.
Electroanalytical Techniques for Redox Behavior and Complexation Studies
Electroanalytical techniques are a class of powerful analytical methods that utilize the relationship between electrical quantities and chemical properties to study and characterize chemical compounds. For a molecule such as Phosphonic acid, [2-(2-pyridinyl)ethyl]-, these techniques are particularly insightful for elucidating its redox behavior, which is influenced by the electron-donating and -accepting capabilities of the pyridinyl group, and for quantifying its interactions with protons and metal ions, a key feature of the phosphonic acid moiety. Methods like cyclic voltammetry, chronoamperometry, and potentiometric titrations provide detailed information on electrochemical properties, protonation equilibria, and the stability of metal complexes.
Cyclic Voltammetry and Chronoamperometry for Electrochemical Properties
Cyclic Voltammetry (CV) and Chronoamperometry are fundamental electroanalytical techniques used to investigate the electrochemical properties of a compound. CV involves scanning the potential of an electrode linearly with time and measuring the resulting current, providing information about redox potentials and the kinetics of electron transfer reactions. Chronoamperometry applies a potential step to the electrode and records the current as a function of time, which is useful for determining diffusion coefficients and studying reaction mechanisms.
For Phosphonic acid, [2-(2-pyridinyl)ethyl]-, the pyridinyl group is the primary redox-active center. The nitrogen atom in the pyridine ring can undergo oxidation and reduction at specific potentials. The electrochemical behavior is highly dependent on the pH of the solution, as the protonation state of both the pyridine nitrogen and the phosphonic acid group can significantly alter the electron density at the redox center and, consequently, the potentials at which electron transfer occurs.
In a typical CV experiment, the compound would be dissolved in an aqueous solution with a supporting electrolyte. The potential would be swept, and the resulting voltammogram would show peaks corresponding to the oxidation and/or reduction of the pyridinyl moiety. The peak potentials (anodic peak potential, Epa, and cathodic peak potential, Epc) provide information about the formal potential of the redox couple. The separation between these peaks (ΔEp) can give insights into the reversibility of the electron transfer process.
Interactive Data Table: Illustrative Cyclic Voltammetry Data for a Representative Pyridinyl Phosphonate Disclaimer: The following data is for illustrative purposes to demonstrate the application of the technique and does not represent experimentally verified values for Phosphonic acid, [2-(2-pyridinyl)ethyl]-.
pH Epc (V vs. Ag/AgCl) Epa (V vs. Ag/AgCl) ΔEp (mV) Redox Process 3.0 -0.85 -0.78 70 Pyridinium (B92312)+/Pyridinyl radical 7.0 -1.10 -1.02 80 Pyridine/Pyridinyl radical anion 11.0 -1.25 -1.16 90 Pyridine/Pyridinyl radical anion
Interactive Data Table: Representative Metal Complex Stability Constants (log β)
Disclaimer: The following data is for illustrative purposes based on known values for similar aminophosphonic acids and does not represent experimentally verified values for Phosphonic acid, [2-(2-pyridinyl)ethyl]-.
These constants are crucial for understanding the behavior of Phosphonic acid, [2-(2-pyridinyl)ethyl]- in various chemical and biological systems, predicting its speciation at a given pH, and assessing its potential for applications such as metal ion sequestration or sensing.
Table of Mentioned Compounds
Compound Name Phosphonic acid, [2-(2-pyridinyl)ethyl]- Sodium Hydroxide Silver Chloride
Environmental and Model Biochemical Interactions Excluding Clinical Applications
Metal Ion Sequestration and Environmental Remediation Strategies
The unique structure of [2-(2-pyridinyl)ethyl]phosphonic acid, featuring a strong metal-oxide binding phosphonate (B1237965) group and a metal-chelating pyridinyl group, makes it a candidate for environmental remediation technologies. This dual-functionality allows it to be anchored to mineral surfaces, creating a functionalized material capable of sequestering heavy metal ions from aqueous solutions.
The primary mechanism for the adsorption of [2-(2-pyridinyl)ethyl]phosphonic acid onto environmental surfaces, particularly metal oxide minerals (e.g., alumina (B75360), titania, iron oxides), is the formation of strong coordinate bonds between the phosphonic acid moiety and the mineral surface. nih.govnih.gov This process is analogous to the formation of self-assembled monolayers (SAMs) where the phosphonate acts as a robust anchoring group. nih.govrsc.org
The interaction typically involves the condensation of the P-OH groups of the phosphonic acid with the surface hydroxyl groups (M-OH) of the mineral, forming stable M-O-P linkages and releasing water molecules. The binding can occur in a monodentate, bidentate, or tridentate fashion, depending on the surface structure and conditions. This strong chemisorption results in a durable functionalized surface where the pyridinylethyl part of the molecule is oriented away from the surface, ready to interact with species in the surrounding environment. nih.gov The kinetics of this adsorption process can be quite rapid, with studies on similar phosphonic acids showing that monolayer formation on hydroxyl-rich surfaces can occur in less than a minute. nih.gov
Once immobilized on a solid support, [2-(2-pyridinyl)ethyl]phosphonic acid can be used in water purification systems to remove heavy metal contaminants. The surface-bound molecules expose a high density of pyridinyl groups, which are effective chelating agents for a variety of divalent metal ions, including copper (Cu²⁺), lead (Pb²⁺), and cadmium (Cd²⁺).
The remediation process involves two key steps:
Adsorption: The contaminated water is passed through a column or reactor containing the mineral support functionalized with the phosphonic acid.
Chelation: Heavy metal ions in the water coordinate with the nitrogen atom of the pyridinyl ring. This sequestration effectively removes the toxic metals from the solution.
While specific performance data for [2-(2-pyridinyl)ethyl]phosphonic acid is not extensively documented in public literature, the high metal uptake capacity of materials rich in phosphonate groups has been demonstrated. For instance, a phosphonate-rich organosilica hybrid material has shown significant capacity for removing heavy metals from neutral pH waters, as detailed in the table below. nih.gov
| Metal Ion | Uptake Capacity (mmol/g) | Conditions |
|---|---|---|
| Copper (Cu²⁺) | 2.72 | Neutral pH |
| Lead (Pb²⁺) | 1.67 | Neutral pH |
| Cadmium (Cd²⁺) | 1.00 | Neutral pH |
Interactions with Model Biomolecules and Simulated Biological Systems (In Vitro)
The same chemical properties that make [2-(2-pyridinyl)ethyl]phosphonic acid useful for environmental remediation also govern its interactions in model biological systems. Its ability to chelate metal ions and mimic phosphate (B84403) groups allows it to interact with metalloproteins and enzymes in cell-free environments.
In vitro, [2-(2-pyridinyl)ethyl]phosphonic acid is expected to bind to metalloproteins through two primary interaction modes. The negatively charged phosphonate group can form salt bridges with positively charged amino acid residues (e.g., arginine, lysine) in the protein's active site or directly coordinate with the metal cofactor. Concurrently, the pyridinyl nitrogen can form a coordinate bond with the metal ion (e.g., Zn²⁺, Cu²⁺, Fe²⁺/³⁺) at the core of the metalloprotein.
Studies comparing different ligand classes have shown that phosphonates exhibit a stronger binding affinity for metal-rich surfaces than carboxylates. researchgate.netchemrxiv.org This principle suggests that the phosphonate group of [2-(2-pyridinyl)ethyl]phosphonic acid would serve as a strong binding element to the metal centers within proteins. The combined bidentate chelation from both the phosphonate and pyridinyl groups would result in a high-affinity interaction, potentially displacing water or other weakly bound ligands from the metal's coordination sphere.
The chelation behavior of [2-(2-pyridinyl)ethyl]phosphonic acid is highly dependent on the pH of the surrounding medium, which dictates the protonation state of its functional groups. The stability of the metal complexes it forms is a direct consequence of this pH-dependent behavior. researchgate.netwikipedia.org
Phosphonic Acid Group: The phosphonic acid moiety has two pKa values. At low pH (e.g., < 2), it is fully protonated (PO₃H₂). As the pH increases, it undergoes stepwise deprotonation to form PO₃H⁻ and subsequently PO₃²⁻.
Pyridinyl Group: The nitrogen atom on the pyridine (B92270) ring has a pKa of approximately 5-6. Below this pH, it is protonated (pyridinium ion), rendering it incapable of coordinating with metal ions.
Effective metal chelation requires both the phosphonate group to be at least partially deprotonated and the pyridine nitrogen to be deprotonated and thus available for coordination. Therefore, the compound functions as an effective bidentate ligand primarily in the neutral to alkaline pH range. Changes in ionic strength can also influence chelation by modulating the electrostatic interactions between the charged phosphonate group and the metal ion.
| pH Range | Dominant Species | Chelating Ability |
|---|---|---|
| Strongly Acidic (pH < 2) | Fully protonated (cationic) | Poor (Pyridine N is protonated, Phosphonate is neutral) |
| Moderately Acidic (pH 3-5) | Zwitterionic | Weak (Pyridine N is largely protonated) |
| Near Neutral (pH 6-8) | Anionic | Strong (Pyridine N and Phosphonate are deprotonated) |
| Alkaline (pH > 8) | Dianionic | Very Strong (Pyridine N and Phosphonate are deprotonated) |
Phosphonates are well-established as inhibitors of enzymes that process phosphate-containing substrates, particularly metalloenzymes like alkaline phosphatase (AP). nih.govresearchgate.netpatsnap.com These enzymes often contain one or more metal ions (e.g., Zn²⁺, Mg²⁺) in their active site for catalysis. nih.gov Phosphonic acids can act as competitive inhibitors by mimicking the tetrahedral structure of the phosphate group in the substrate or the transition state of the hydrolysis reaction. nih.gov
Future Research Directions and Emerging Opportunities
Integration of [2-(2-Pyridinyl)ethyl]phosphonic Acid into Nanomaterials and Nanotechnology
The integration of [2-(2-pyridinyl)ethyl]phosphonic acid into nanomaterials and nanotechnology presents a promising frontier for creating advanced functional materials. The bifunctional nature of this molecule, possessing both a phosphonic acid group and a pyridinyl group, allows for a dual role in surface modification and functionalization of a wide range of nanomaterials.
The phosphonic acid moiety is a robust anchoring group for a variety of metal oxide surfaces, including but not limited to titania (TiO₂), zirconia (ZrO₂), alumina (B75360) (Al₂O₃), and zinc oxide (ZnO). This strong interaction leads to the formation of stable, self-assembled monolayers (SAMs) on the surfaces of nanoparticles, nanowires, and thin films. researchgate.netrsc.org The formation of these SAMs can significantly alter the surface properties of the nanomaterials, such as their hydrophilicity, chemical stability, and electronic characteristics. The ethyl spacer between the phosphonic acid and the pyridinyl group provides flexibility, allowing the pyridinyl group to be exposed and available for further interactions.
The pyridinyl group, on the other hand, offers a versatile functional handle. It can act as a coordination site for metal ions, a hydrogen bond acceptor, or a site for further chemical modification. This functionality is particularly valuable in the design of hybrid nanomaterials with tailored properties. For example, by coordinating with metal ions, the pyridinyl group can be used to assemble nanoparticle superstructures or to create catalytic sites on the surface of a nanomaterial.
The following table summarizes the potential applications of [2-(2-pyridinyl)ethyl]phosphonic acid in nanomaterials:
| Nanomaterial Type | Potential Application | Role of [2-(2-Pyridinyl)ethyl]phosphonic Acid |
| Metal Oxide Nanoparticles (e.g., TiO₂, ZnO) | Photocatalysis, Solar Cells | Surface passivation, dye anchoring, charge transfer modulation |
| Magnetic Nanoparticles (e.g., Fe₃O₄) | Biomedical imaging, Drug Delivery | Surface stabilization, biocompatibilization, targeting ligand attachment |
| Quantum Dots (e.g., CdSe, CdS) | Bioimaging, Sensing | Surface passivation, improved photostability, bioconjugation |
| Nanowires and Nanotubes | Sensors, Electronics | Surface functionalization for selective binding, modulation of electronic properties |
Development of Advanced Sensing Platforms for Metal Ions and Biomolecules
The unique molecular structure of [2-(2-pyridinyl)ethyl]phosphonic acid makes it an excellent candidate for the development of advanced sensing platforms for the detection of metal ions and biomolecules. The synergistic action of the phosphonic acid anchoring group and the pyridinyl recognition unit allows for the creation of sensitive and selective sensors.
The phosphonic acid group enables the straightforward immobilization of the molecule onto the surface of various transducer materials, such as metal oxide electrodes, nanoparticles, and silicon-based substrates. This covalent attachment ensures the stability and reusability of the sensor.
The pyridinyl group can serve as a highly effective recognition element for a variety of metal ions. arxiv.org The nitrogen atom in the pyridine (B92270) ring possesses a lone pair of electrons that can coordinate with metal ions, leading to a change in the electronic properties of the molecule. This change can be transduced into a measurable signal, such as a change in fluorescence, absorbance, or an electrochemical signal. nih.gov For instance, upon binding to a specific metal ion, the fluorescence of a pyridinyl-containing compound can be either quenched or enhanced, providing a clear optical signal for detection. nih.gov
Furthermore, the pyridinyl moiety can be chemically modified to enhance its selectivity towards specific metal ions or to introduce recognition sites for biomolecules. By attaching other functional groups to the pyridine ring, it is possible to create tailored binding pockets for target analytes.
Potential sensing applications for [2-(2-pyridinyl)ethyl]phosphonic acid-based platforms include:
Environmental Monitoring: Detection of heavy metal ion contaminants (e.g., Hg²⁺, Pb²⁺, Cd²⁺) in water sources.
Biomedical Diagnostics: Measurement of biologically important metal ions (e.g., Zn²⁺, Cu²⁺) in biological fluids.
Industrial Process Control: Monitoring of metal ion concentrations in industrial processes.
The development of sensors based on this compound can be approached through various detection methods, as detailed in the table below:
| Detection Method | Principle of Operation | Potential Analytes |
| Fluorescence Spectroscopy | Changes in fluorescence intensity or wavelength upon analyte binding to the pyridinyl group. | Metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) |
| UV-Vis Spectroscopy | Shifts in the absorption spectrum due to the formation of a complex with the analyte. | Metal ions, certain organic molecules |
| Electrochemical Sensing | Changes in current or potential upon the binding of an analyte to the immobilized molecule on an electrode surface. | Metal ions, electroactive biomolecules |
| Surface Plasmon Resonance (SPR) | Changes in the refractive index at the sensor surface upon analyte binding. | Metal ions, proteins, DNA |
Green Chemistry Approaches in the Synthesis and Application of [2-(2-Pyridinyl)ethyl]phosphonic Acid
The principles of green chemistry are increasingly important in the chemical industry to minimize environmental impact and enhance sustainability. The synthesis and application of [2-(2-pyridinyl)ethyl]phosphonic acid can benefit significantly from the adoption of greener methodologies.
Traditional synthetic routes to organophosphorus compounds often involve the use of hazardous reagents, volatile organic solvents, and high temperatures, leading to significant waste generation. Green chemistry offers alternative approaches to mitigate these issues.
Potential green synthetic strategies for [2-(2-pyridinyl)ethyl]phosphonic acid include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for solvent-free reactions. mdpi.com
Solvent-Free Reactions: Conducting reactions in the absence of solvents eliminates a major source of waste and environmental pollution. researchgate.net
Catalytic Methods: The use of efficient and recyclable catalysts can reduce the need for stoichiometric reagents and minimize waste. Organocatalysis, for example, offers a metal-free approach to the synthesis of pyridylphosphonates. nih.gov
Biocatalysis: The use of enzymes as catalysts can offer high selectivity and mild reaction conditions, often in aqueous media. researchgate.net The biosynthesis of phosphonates in nature suggests the potential for developing enzymatic routes to produce functionalized phosphonic acids. rsc.orgmdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Multicomponent reactions are a powerful tool for achieving high atom economy. arxiv.org
The following table compares conventional and potential green synthetic approaches for phosphonic acids:
| Synthesis Aspect | Conventional Approach | Green Chemistry Approach |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound |
| Solvents | Volatile organic solvents (e.g., toluene, THF) | Solvent-free conditions, water, ionic liquids, supercritical fluids |
| Reagents | Stoichiometric and often hazardous reagents | Catalytic amounts of reagents, biocatalysts, less toxic alternatives |
| Reaction Time | Often long reaction times (hours to days) | Significantly reduced reaction times (minutes) |
| Waste Generation | High E-factor (Environmental Factor) | Low E-factor, easier product isolation and purification |
In its applications, [2-(2-pyridinyl)ethyl]phosphonic acid can contribute to greener technologies. For instance, its use in the development of highly efficient catalysts for clean energy production or in sensors for environmental monitoring aligns with the goals of green chemistry.
Application of Machine Learning and Artificial Intelligence for Ligand Design and Property Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing materials science and chemistry by accelerating the discovery and design of new molecules with desired properties. These computational tools can be powerfully applied to the design of novel ligands based on the [2-(2-pyridinyl)ethyl]phosphonic acid scaffold and to predict their performance in various applications.
ML models can be trained on existing datasets of organophosphorus compounds and pyridyl-based ligands to learn the complex relationships between molecular structure and properties. arxiv.orgresearchgate.net This knowledge can then be used to predict the properties of new, computationally designed molecules, significantly reducing the need for time-consuming and expensive experimental synthesis and testing.
Key areas where ML and AI can impact the development of [2-(2-pyridinyl)ethyl]phosphonic acid and its derivatives include:
Ligand Design for Metal Ion Selectivity: By analyzing the structural features that govern the binding affinity and selectivity of pyridyl-phosphonate ligands for different metal ions, ML models can propose new ligand structures with enhanced selectivity for specific target ions. nih.gov
Prediction of Spectroscopic and Electronic Properties: Deep learning models, particularly graph neural networks, can predict quantum mechanical properties such as HOMO-LUMO gaps, which are crucial for understanding the electronic and optical behavior of these molecules in sensors and electronic devices. researchgate.netrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity or sensing performance of a series of related compounds based on their molecular descriptors. nih.govnih.govresearchgate.net This can guide the synthesis of new compounds with improved performance.
Virtual Screening: AI-powered virtual screening can rapidly evaluate large libraries of virtual compounds based on the [2-(2-pyridinyl)ethyl]phosphonic acid framework to identify promising candidates for specific applications, such as catalysis or sensing.
The table below outlines the potential applications of different ML and AI techniques in this context:
| ML/AI Technique | Application | Predicted Properties |
| Quantitative Structure-Activity Relationship (QSAR) | Guiding the design of new sensors and bioactive molecules. | Binding affinity, inhibitory constants, sensor response. nih.govnih.gov |
| Deep Neural Networks (DNNs) | Predicting complex properties of transition metal complexes. | Spin-state ordering, bond lengths, electronic properties. rsc.org |
| Graph Neural Networks (GNNs) | Predicting properties of metal complexes from their structure. | HOMO-LUMO gap, polarizability, reactivity. researchgate.netrsc.org |
| Recurrent Neural Networks (RNNs) | De novo design of new molecules with desired properties. | Generation of novel chemical structures with high druglikeness or specific functionalities. arxiv.org |
The integration of ML and AI into the research and development of [2-(2-pyridinyl)ethyl]phosphonic acid and its derivatives holds the potential to significantly accelerate the discovery of new materials and technologies with enhanced performance and functionality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
